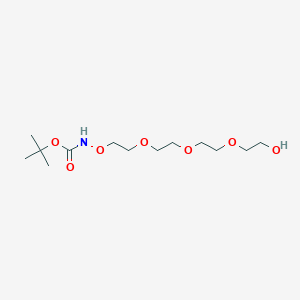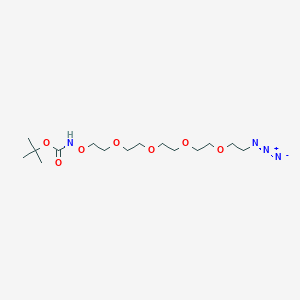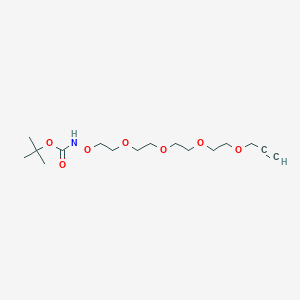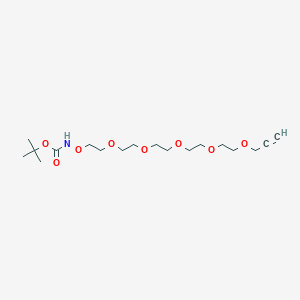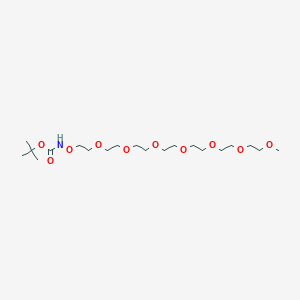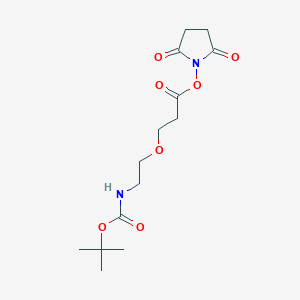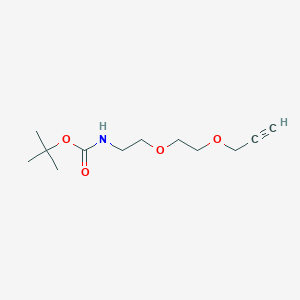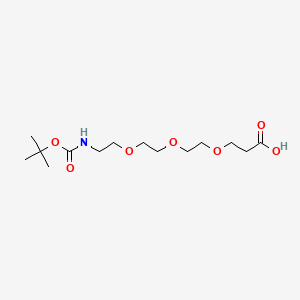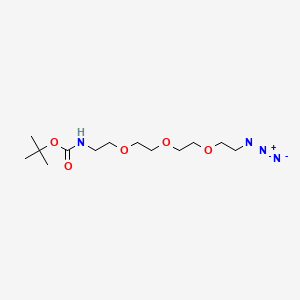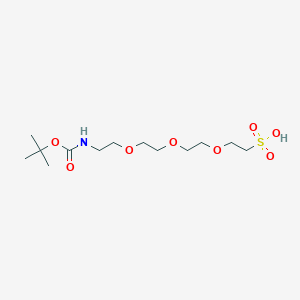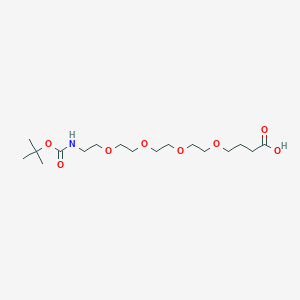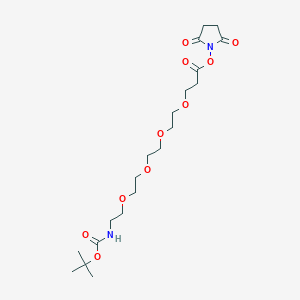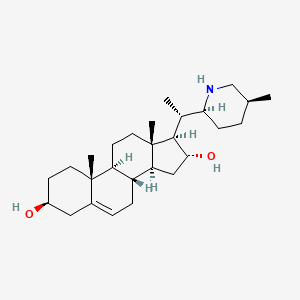
Teinemine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teinemine also known as Muldamine, is a phytosterol alkaloid isolated from Veratrum californicum. It is the acetate ester of the piperidine steroid teinemine.
Applications De Recherche Scientifique
Tetramethylenedisulfotetramine Poisoning and Detection
Tetramine Poisoning Trends : Tetramine, a banned neurotoxic rodenticide, has been responsible for numerous poisonings, especially in China. Studies have shown a decline in poisoning incidents following stricter regulations, but the substance remains a significant concern due to its high toxicity and continued illicit use (Li et al., 2014).
Detection Methods : Advances in immunoassay methods have enabled sensitive detection and quantification of TETS. These methods are comparable to GC/MS in sensitivity but offer advantages in terms of rapidity and high throughput, crucial for public health concerns (Vasylieva et al., 2017).
Quantitative Analysis : Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify tetramine in beverages, demonstrating the need for accurate and sensitive methods to detect this compound in various matrices (Owens et al., 2008).
Health Risks and Chemical Warfare Potential : TETS, despite being banned, continues to pose a risk to human health. Its potency as a neurotoxin and potential use as a chemical warfare agent without a known antidote highlights the need for continued research and awareness (Patočka et al., 2018).
Neurotoxicity and Treatment Strategies : Research on TETS neurotoxicity has provided insights into its pharmacology as a GABAA receptor antagonist and the toxic syndrome it produces. This information is vital for developing therapeutic countermeasures and treatment strategies (Lauková et al., 2020).
Seizure Characterization : Studies characterizing seizures induced by TETS in animal models help in understanding the convulsant activity of this toxin and form a basis for investigating antidotes for TETS-induced seizures (Żółkowska et al., 2012).
Hair as a Specimen for Exposure Documentation : Research has demonstrated the effectiveness of using human hair as a specimen to document TETS exposure, providing a method for determining long-term exposure to this toxin (Shen et al., 2012).
Urine Analysis for Poisoning Detection : Development of methods to quantify TETS in human urine using gas chromatography mass spectrometry aids in measuring exposure levels and enhances our ability to respond to poisoning incidents (Hamelin et al., 2010).
Ca²⁺ Dynamics in Neurons : Studies on how TETS alters Ca²⁺ dynamics in cultured hippocampal neurons contribute to our understanding of its toxicological mechanism and potential therapeutic interventions (Cao et al., 2012).
Case Studies and Literature Review : Analysis of pathological changes in TETS poisoning cases provides valuable information for forensic identification and medical response (Zhang et al., 2011).
Propriétés
Numéro CAS |
65027-01-2 |
|---|---|
Formule moléculaire |
C27H45NO2 |
Poids moléculaire |
415.66 |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23-,24+,25-,26-,27-/m0/s1 |
Clé InChI |
MAKYJZCOWQKVAL-LIZWOPGQSA-N |
SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Teinemine; Deacetylmuldame; Deacetylmuldamine; Muldamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




